5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Overview
Description
5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core fused with a benzyl group and a thiol functional group, which contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 5-Benzyl-5H-[1,2,4]Triazino[5,6-b]Indole-3-Thiol is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of the compound to ferrous ions is crucial for its antiproliferative activity .
Biochemical Pathways
The compound’s interaction with iron ions affects various biochemical pathways. By binding to ferrous ions, the compound can decrease the intracellular iron ion level, which can significantly inhibit cancer cell proliferation . This iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .
Pharmacokinetics
It’s known that the addition of fe2+ abolishes the cytotoxicity of the compound , which suggests that the bioavailability of the compound might be influenced by the presence of ferrous ions in the body.
Result of Action
The compound has shown strong antiproliferative activity in vitro against various cancer cells, including A549, MCF-7, Hela, and HepG-2 . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The action of this compound can be influenced by environmental factors, particularly the presence of ferrous ions. As mentioned earlier, the addition of Fe2+ can abolish the cytotoxicity of the compound , suggesting that the compound’s action, efficacy, and stability might be affected by the iron ion level in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of substituted isatins with thiosemicarbazide. The reaction is carried out in water at elevated temperatures (around 100°C) to form the intermediate compounds. These intermediates are then subjected to further reactions, such as hydrazination with hydrazine monohydrate, to yield the final triazinoindole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate solvents, and employing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazinoindole core.
Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the benzyl moiety .
Scientific Research Applications
5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an iron chelator, which can be useful in studying iron metabolism and related diseases.
Medicine: Explored for its antiproliferative activity against cancer cells, making it a candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core but differ in their substituents, which can affect their biological activity and chemical properties.
Indolo[2,3-b]quinoxalines: Another class of heterocyclic compounds with similar structural features and biological activities.
Uniqueness
5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of the benzyl group and the thiol functional group, which confer distinct chemical reactivity and biological activity. Its ability to selectively bind to ferrous ions and its potential as an anticancer agent highlight its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
5-benzyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c21-16-17-15-14(18-19-16)12-8-4-5-9-13(12)20(15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWAFGJNLNZSMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NNC(=S)N=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.